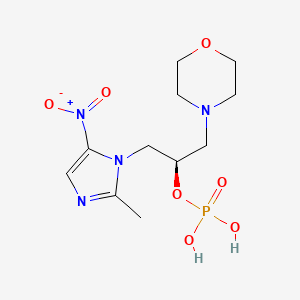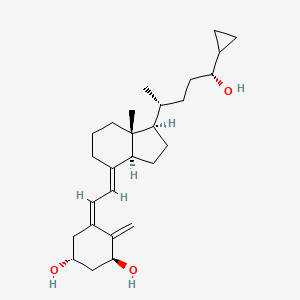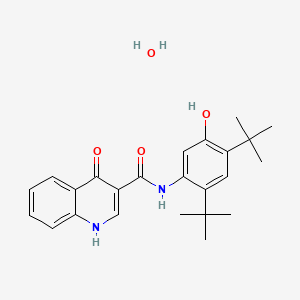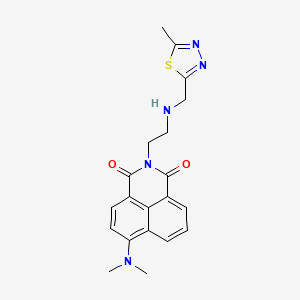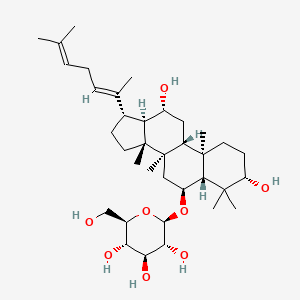
Ginsenoside Rh4
Overview
Description
Ginsenoside Rh4 is a rare saponin compound derived from the root of Panax ginseng, a traditional medicinal herb widely used in East Asian countries. Ginsenosides are the primary bioactive components of ginseng, and this compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects .
Mechanism of Action
Target of Action
Ginsenoside Rh4, a minor ginsenoside of Panax ginseng and Panax notoginseng, has been found to interact with several key proteins related to inflammation . The potential targets of this compound were selected from multi-source databases, and 58 overlapping gene symbols related to this compound and inflammation were obtained . Molecular docking revealed high affinities between key proteins and this compound .
Mode of Action
This compound has been shown to interact with its targets, leading to significant changes in cellular processes. For instance, this compound significantly inhibited the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as inflammation-related enzymes in lipopolysaccharide (LPS)-stimulated RAW264.7 cells . Moreover, this compound exerts anti-inflammatory effects via the NF-κB and STAT3 signaling pathways .
Biochemical Pathways
This compound has been found to affect several key biochemical pathways. The JAK-STAT signaling pathway, TNF signaling pathway, NF-κB signaling pathway, and PI3K-Akt signaling pathway may be the key and main pathways of this compound to treat inflammation . Additionally, this compound has been shown to regulate the TLR4-MyD88-MAPK pathway and the farnesoid X receptor (FXR) signaling pathway , which modulates hepatic lipid metabolism, inflammation, and proteins related to bile acid regulation .
Pharmacokinetics
While specific pharmacokinetic data for this compound is limited, studies on similar compounds like Ginsenoside Re have shown that the absorption of these compounds is fast in the gastrointestinal tract . They may be metabolized mainly by intestinal microflora before absorption into the blood . These compounds are also quickly cleared from the body .
Result of Action
This compound has been shown to have significant molecular and cellular effects. It has been found to inhibit inflammation-related hepatocellular carcinoma progression by targeting HDAC4/IL-6/STAT3 signaling . This compound also improves oxidative stress and inflammation in skeletal muscle by activating SIRT1, deacetylating Nrf2, regulating PGC-1α-TFAM and HIF-1α-c-Myc pathways, and enhancing mitochondrial homeostasis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, this compound has been shown to alleviate antibiotic-induced intestinal inflammation . It was found that Rh4 administration could greatly improve the pathological phenotype, gut barrier disruption, and intestinal inflammation in mice that had been antibiotic-induced . Notably, Rh4 treatment significantly increased the levels of intestinal short-chain fatty acids (SCFAs) and bile acids (BAs), and these changes were accompanied by beneficial alterations in gut microbiota diversity and composition .
Biochemical Analysis
Biochemical Properties
Ginsenoside Rh4 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound has been found to significantly inhibit the TLR4-MyD88-MAPK signaling pathway . This interaction plays a crucial role in alleviating antibiotic-induced intestinal inflammation .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to restrict the viability and Ki67 expression in hepatocellular carcinoma (HCC) cells exposed to lipopolysaccharide (LPS) . It also reduces the elevated migration and invasion of HCC cells triggered by LPS .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, this compound has been found to target HDAC4/IL-6/STAT3 signaling, thereby suppressing inflammation-related HCC progression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound has shown to greatly improve the pathological phenotype, gut barrier disruption, and intestinal inflammation in mice that had been antibiotic-induced . It also has been observed to have long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, Rh4 has been shown to improve the learning ability of Alzheimer’s disease mice, reduce hippocampal neuronal apoptosis and Aβ deposition, and regulate AD-related pathways such as the tricarboxylic acid cycle and the sphingolipid metabolism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For example, this compound has been found to restore bile acid metabolism through the FXR signaling pathway and reduce hepatic lipid metabolism as well as inflammatory infiltration .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenoside Rh4 can be synthesized through acid transformation of other ginsenosides. For instance, from 100 mg of Ginsenoside Rh1, 18.7 mg of this compound can be produced by treating it with formic acid at 120°C for 4 hours . This method involves the hydrolysis of glycosidic bonds, leading to the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound often involves biotransformation using microbial cultures. Enzymatic transformation methods utilize specific glycosidases to hydrolyze the side chain glycogroups of ginsenosides, resulting in the production of rare ginsenosides like Rh4 . This approach is advantageous due to its efficiency and specificity.
Chemical Reactions Analysis
Types of Reactions: Ginsenoside Rh4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its structure and enhancing its bioactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to introduce oxygen-containing functional groups into the molecule.
Reduction: Reducing agents like sodium borohydride are employed to reduce carbonyl groups to hydroxyl groups.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines to replace specific functional groups.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of this compound, which may exhibit enhanced pharmacological properties .
Scientific Research Applications
Chemistry:
- Used as a precursor for synthesizing other bioactive ginsenosides.
- Employed in studying the structure-activity relationship of saponins.
Biology:
- Investigated for its role in modulating gut microbiota and its metabolites, such as bile acids and short-chain fatty acids .
- Studied for its effects on cellular processes like apoptosis and autophagy.
Medicine:
- Demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes .
- Exhibited anti-cancer properties by inducing apoptosis and inhibiting metastasis in various cancer cell lines .
- Shown to improve hepatic lipid metabolism and reduce inflammation in non-alcoholic fatty liver disease models .
Industry:
- Potential use in developing functional foods and dietary supplements aimed at improving liver health and reducing inflammation.
Comparison with Similar Compounds
Ginsenoside Rh4 is unique among ginsenosides due to its specific pharmacological properties and molecular structure. Similar compounds include:
Ginsenoside Rh1: Shares a similar structure but differs in its glycosidic linkage, leading to distinct bioactivities.
Ginsenoside Rh2: Known for its anti-cancer properties but has a different sugar moiety compared to Rh4.
Ginsenoside Rg3: Exhibits strong anti-cancer effects but differs in its hydroxylation pattern.
These compounds, while similar in structure, exhibit unique pharmacological profiles, highlighting the distinctiveness of this compound .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-[(2E)-6-methylhepta-2,5-dien-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10-11,21-32,37-42H,9,12-18H2,1-8H3/b20-11+/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTXYFOXQFKYRP-TXRYYSRHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC/C=C(\C)/[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H60O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317113 | |
| Record name | Ginsenoside Rh4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
620.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
174721-08-5 | |
| Record name | Ginsenoside Rh4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174721-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Rh4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What cellular processes does ginsenoside Rh4 influence in cancer cells?
A1: this compound has demonstrated anti-proliferative effects in various cancer cell lines. Research indicates that it can inhibit cell proliferation, induce apoptosis (programmed cell death), promote cell cycle arrest, and enhance sensitivity to ferroptosis (an iron-dependent form of cell death) [, , , , ]. It has also been shown to suppress metastasis by inhibiting epithelial-mesenchymal transition (EMT) [, ].
Q2: How does this compound exert its anti-tumor effects?
A2: Studies suggest that this compound can modulate various signaling pathways involved in tumor development and progression. These include:
- JAK2/STAT3 signaling: By inhibiting this pathway, this compound can suppress EMT and metastasis in lung adenocarcinoma [].
- Wnt/β-catenin signaling: this compound can target this pathway to suppress metastasis and the expression of c-Myc, a transcription factor involved in cancer, in esophageal squamous cell carcinoma [].
- SIX1-dependent TGF-β/Smad2/3 signaling: By targeting this pathway, this compound can suppress metastasis in gastric cancer [].
- NRF2 pathway: Inhibition of the NRF2 pathway by this compound can sensitize renal cell carcinoma cells to ferroptosis [].
Q3: Beyond cancer, what other therapeutic applications are being explored for this compound?
A3: Research suggests that this compound may hold promise in addressing other conditions, including:
- Idiopathic pulmonary fibrosis (IPF): this compound has shown potential in alleviating IPF by enhancing the CXCL9–CXCR3 axis and inhibiting the coagulation cascade signaling pathway [].
- Ethanol-induced gastric mucosal injury: this compound exhibits gastroprotective effects by inhibiting the MAPK/NF-κB signaling pathway, mitigating inflammation, and reducing oxidative stress [].
- Antibiotic-induced intestinal inflammation: this compound may alleviate intestinal inflammation by regulating the TLR4-MyD88-MAPK pathway and modulating the gut microbiota composition [].
- Non-alcoholic fatty liver disease (NAFLD): Research indicates that this compound may improve hepatic lipid metabolism and inflammation in NAFLD models by targeting the gut-liver axis and modulating the FXR signaling pathway [].
- Amyloid β plaque and tau hyperphosphorylation: this compound has been shown to alleviate these hallmarks of Alzheimer’s disease by regulating neuroinflammation and the glycogen synthase kinase 3β signaling pathway [].
- Anemia: this compound displays potential in treating anemia, potentially by promoting extramedullary hematopoiesis [].
Q4: What is the chemical structure of this compound?
A4: this compound is a dammarane-type glycoside. Its chemical structure consists of a dammarane skeleton with a glucose molecule attached at the C-6 position. The double bond at C-20(22) has been characterized as (E) based on NOESY experiments [].
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C36H60O9, and its molecular weight is 620.84 g/mol.
Q6: What analytical techniques are commonly employed to study this compound?
A6: Various analytical methods are used to characterize, quantify, and monitor this compound, including:
- High-performance liquid chromatography (HPLC): This technique is frequently used to separate and quantify this compound in complex mixtures [, ].
- Liquid chromatography-mass spectrometry (LC-MS/MS): This method offers high sensitivity and selectivity for quantifying this compound in biological samples [].
- Nuclear Magnetic Resonance (NMR) spectroscopy: This technique provides detailed structural information about this compound, including the configuration of its double bonds [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




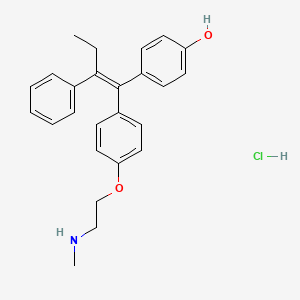
![copper;trisodium;3-[(2S,3S)-20-(carboxylatomethyl)-18-(dioxidomethylidene)-8-ethenyl-13-ethyl-3,7,12,17-tetramethyl-2,3-dihydroporphyrin-23-id-2-yl]propanoate](/img/structure/B1139296.png)

